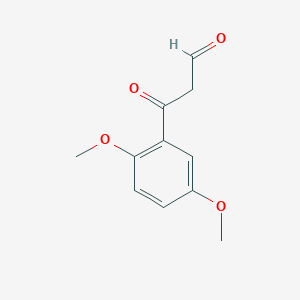![molecular formula C7H16ClNS B13533520 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride CAS No. 2825006-02-6](/img/structure/B13533520.png)
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound with a molecular formula of C7H15NS·HCl It is a derivative of cyclobutylmethanamine, where a methylsulfanyl group is attached to the cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the cyclobutyl ring.
Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the cyclobutyl ring or the methylsulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclobutyl ring or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclobutyl derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
- 1-{1-(4-Chlorophenyl)cyclobutyl}-3-methylbutylamine hydrochloride
Uniqueness
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to its specific structural features, including the presence of a methylsulfanyl group attached to a cyclobutyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
2825006-02-6 |
|---|---|
Formule moléculaire |
C7H16ClNS |
Poids moléculaire |
181.73 g/mol |
Nom IUPAC |
[1-(methylsulfanylmethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H |
Clé InChI |
IKNWJCSNKBLITG-UHFFFAOYSA-N |
SMILES canonique |
CSCC1(CCC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)



![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)







